molecular formula C17H26O2 B1335580 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane CAS No. 5904-85-8

2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane

Cat. No. B1335580
CAS RN: 5904-85-8
M. Wt: 262.4 g/mol
InChI Key: ZYUNNPAOYLRRFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxirane derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 2-substituted-1,4-benzodioxanes is achieved through CuBr-catalyzed tandem reactions involving the ring-opening of 2-((o-iodophenoxy)methyl)oxiranes . Similarly, the synthesis of 2-(phenoxymethyl)oxirane derivatives is reported through a base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates, which involves the formation of a new C-O bond and the cleavage of a C-S bond . These studies suggest that the synthesis of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane could potentially involve similar ring-opening and substitution reactions.

Molecular Structure Analysis

The molecular structure of oxirane derivatives is characterized by the presence of a three-membered epoxide ring, which is highly strained and reactive. The papers describe various oxirane derivatives, such as 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, which is synthesized through a nucleophilic substitution reaction . This indicates that the molecular structure of 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane would also include a reactive epoxide ring, likely making it amenable to further chemical transformations.

Chemical Reactions Analysis

The reactivity of oxirane derivatives is explored in several papers. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used as a chiral resolution reagent that undergoes regioselective ring-opening with alpha-chiral amines . This demonstrates the potential of oxirane derivatives to participate in selective chemical reactions. Additionally, the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} through ring-opening polymerization suggests that 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane could also be used as a monomer for polymer synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives can be inferred from the synthesis and characterization methods described in the papers. For instance, the use of quantitative 31P NMR analysis for the determination of hydroxyl groups in lignins and the identification of diastereomeric products by NMR and HPLC highlight the importance of spectroscopic techniques in analyzing the properties of such compounds. The polymerization of oxirane derivatives to form polyethers with different molecular weights and tacticities also provides information on the physical properties that such compounds can exhibit.

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil and Minerals Research suggests that the sorption of phenoxy herbicides, a category to which 2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane may belong, can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides. Soil organic matter and iron oxides are highlighted as the most relevant sorbents for these compounds. This study provides an understanding of the environmental behavior of such herbicides in soil, potentially guiding practices for their safe and effective use in agricultural settings (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

As mentioned earlier, this compound is moderately toxic by ingestion . It’s also worth noting that it can be a long-term source of 4-tert-OP in the environment, which could have ecological implications .

properties

IUPAC Name

2-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-16(2,3)12-17(4,5)13-6-8-14(9-7-13)18-10-15-11-19-15/h6-9,15H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUNNPAOYLRRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406672
Record name 2-{[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane

CAS RN

5904-85-8
Record name 2-{[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-(1,1,3,3-tetramethyl-butyl)-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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